![molecular formula C10H5Cl3N2 B6593470 3-Chloro-6-(3,4-dichlorophenyl)pyridazine CAS No. 58059-30-6](/img/structure/B6593470.png)
3-Chloro-6-(3,4-dichlorophenyl)pyridazine
Overview
Description
3-Chloro-6-(3,4-dichlorophenyl)pyridazine is a chemical compound with the molecular formula C10H5Cl3N2. It has a molecular weight of 259.51900 .
Synthesis Analysis
The synthesis of 3-Chloro-6-(3,4-dichlorophenyl)pyridazine involves several steps. The synthetic route includes the use of Ethyl 4-(3,4-Dichlorophenyl)pyridazine-3-carboxylate (CAS#:75381-58-7) and (E)-4-(3,4-dichlorophenyl)pyridazine-3-carboxylate (CAS#:80937-20-8) . More detailed information about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(3,4-dichlorophenyl)pyridazine has been analyzed using various techniques. The compound has been characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-6-(3,4-dichlorophenyl)pyridazine are complex and involve several steps. The reactions have been studied using various techniques and methodologies .Scientific Research Applications
- Cyclic Voltammetry and Electrolysis : Researchers have investigated the electrochemical behavior of 3-Chloro-6-(3,4-dichlorophenyl)pyridazine using cyclic voltammetry. Additionally, preparative-scale electrolysis studies have been conducted both in the presence and absence of carbon dioxide .
- Fluorination Reactions : The compound can undergo fluorination reactions. For instance, fluorination of 3-Chloro-6-(3,4-dichlorophenyl)pyridazine with potassium fluoride (KF) under solvent-free conditions has been reported .
- Derivatives Synthesis : Researchers have used this compound as a starting material to synthesize novel derivatives. For example, a series of 6-substituted phenyl-2-(3’-substituted phenylpyridazin-6’-yl)-2,3,4,5-tetrahydropyridazin-3-ones has been prepared .
- Vibrational Spectra : Theoretical vibrational spectra have been calculated and analyzed using computational methods .
Electrochemistry and Organic Synthesis
Medicinal Chemistry and Drug Design
Crystallography and Spectroscopy
Pharmaceutical Intermediates
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Chloro-6-(3,4-dichlorophenyl)pyridazine is calf thymus DNA (CT-DNA) . The compound interacts moderately with CT-DNA, suggesting it may have a role in influencing DNA structure or function .
Mode of Action
3-Chloro-6-(3,4-dichlorophenyl)pyridazine binds to CT-DNA, with binding constants in the order of 10^4 M^-1 . This interaction is competitive, as evidenced by the displacement of Hoechst from DNA’s minor grooves . The compound also binds to glutathione, forming GSH-adducts through S coordination by replacement of a halide .
Pharmacokinetics
Its solubility and stability have been confirmed through the evolution of uv–visible absorption spectra in pbs buffer or dmso over 24 hours .
Result of Action
Some activity against the mcf-7 breast cancer cells has been observed, with ic50 values in the range of 592–399 .
Action Environment
Its good solvolysis stability suggests it may be relatively resistant to changes in the environment .
properties
IUPAC Name |
3-chloro-6-(3,4-dichlorophenyl)pyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-2-1-6(5-8(7)12)9-3-4-10(13)15-14-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZBDHFLBBSBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344646 | |
Record name | 3-chloro-6-(3,4-dichlorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(3,4-dichlorophenyl)pyridazine | |
CAS RN |
58059-30-6 | |
Record name | 3-chloro-6-(3,4-dichlorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.